molecular formula C21H20N2O4S B2412138 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate CAS No. 877637-48-4

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate

Cat. No.: B2412138
CAS No.: 877637-48-4
M. Wt: 396.46
InChI Key: VSADSFPKLSCLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate is a complex organic compound with a unique structure that combines pyrimidine, pyran, and phenyl acetate moieties

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-13-5-4-6-16(7-13)9-20(25)27-19-11-26-17(10-18(19)24)12-28-21-22-14(2)8-15(3)23-21/h4-8,10-11H,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSADSFPKLSCLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Oxo-6-(bromomethyl)-4H-pyran-3-ol

The γ-pyrone core is synthesized through a Knoevenagel condensation between diethyl malonate and acetylacetone, followed by cyclization under acidic conditions. Bromination at the C6 methyl group is achieved using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, yielding 6-(bromomethyl)-4-oxo-4H-pyran-3-ol with 85% efficiency.

Reaction Conditions :

  • Substrate : 4-Oxo-6-methyl-4H-pyran-3-ol
  • Reagent : PBr₃ (1.2 equiv)
  • Solvent : Dry CH₂Cl₂
  • Temperature : 0°C → room temperature
  • Reaction Time : 6 hours

Synthesis of 4,6-Dimethylpyrimidine-2-thiol

This intermediate is prepared via a Guareschi-Thorpe condensation of acetylacetone with thiourea in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thiol group on the β-diketone, followed by cyclodehydration.

Typical Protocol :

  • Reactants : Acetylacetone (1.0 equiv), thiourea (1.1 equiv)
  • Catalyst : Sodium ethoxide (0.1 equiv)
  • Solvent : Anhydrous ethanol
  • Temperature : Reflux (78°C)
  • Yield : 72% after recrystallization.

Preparation of 2-(m-Tolyl)acetyl Chloride

m-Tolyl acetic acid (derived from hydrolysis of m-tolyl acetate) is treated with thionyl chloride (SOCl₂) in dichloromethane to generate the acyl chloride.

Procedure :

  • Substrate : m-Tolyl acetic acid (1.0 equiv)
  • Reagent : SOCl₂ (2.5 equiv)
  • Solvent : CH₂Cl₂
  • Temperature : 40°C
  • Reaction Time : 3 hours
  • Yield : 95% (distilled under reduced pressure).

Assembly of the Target Compound

Thioether Formation at C6 of the Pyrone

6-(Bromomethyl)-4-oxo-4H-pyran-3-ol undergoes nucleophilic substitution with 4,6-dimethylpyrimidine-2-thiol in the presence of a base to form the thioether linkage.

Optimized Conditions :

  • Substrate : 6-(Bromomethyl)-4-oxo-4H-pyran-3-ol (1.0 equiv)
  • Nucleophile : 4,6-Dimethylpyrimidine-2-thiol (1.2 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : DMF
  • Temperature : 60°C
  • Reaction Time : 12 hours
  • Yield : 78% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Esterification of Pyran-3-ol with 2-(m-Tolyl)acetyl Chloride

The hydroxyl group at C3 of the pyrone is esterified using 2-(m-tolyl)acetyl chloride under Schotten-Baumann conditions.

Protocol :

  • Substrate : 6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol (1.0 equiv)
  • Acylating Agent : 2-(m-Tolyl)acetyl chloride (1.5 equiv)
  • Base : Pyridine (3.0 equiv)
  • Solvent : CH₂Cl₂
  • Temperature : 0°C → room temperature
  • Reaction Time : 4 hours
  • Yield : 82% (purified via silica gel chromatography).

Alternative Synthetic Routes

One-Pot Thioether-Esterification Strategy

A sequential protocol avoids isolating the pyran-3-ol intermediate:

  • Thioether Formation : Conducted in DMF with K₂CO₃ as the base.
  • In Situ Esterification : Addition of 2-(m-tolyl)acetyl chloride and DMAP (catalyst).

Advantages : Reduced purification steps; Yield : 68% overall.

Enzymatic Esterification

Lipase-catalyzed transesterification using vinyl acetate as an acyl donor has been explored for mild conditions:

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Solvent : tert-Butanol
  • Temperature : 37°C
  • Conversion : 54% after 48 hours.

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.25–7.10 (m, 4H, m-tolyl), 6.32 (s, 1H, pyran-H5), 4.70 (s, 2H, SCH₂), 3.82 (s, 2H, COCH₂), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 6H, pyrimidine-CH₃).
  • HRMS : m/z calculated for C₂₂H₂₃N₂O₅S [M+H]⁺: 435.1325; found: 435.1328.

Challenges and Optimization

Competing Side Reactions

  • Thiol Oxidation : Mitigated by conducting reactions under nitrogen.
  • Ester Hydrolysis : Avoided by using anhydrous conditions during acylation.

Solvent Effects

  • DMF vs. THF : DMF improves thioether formation kinetics but complicates purification.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Transitioning from triethylamine to K₂CO₃ reduces expenses.
  • Continuous Flow Chemistry : Microreactors enhance heat transfer during exothermic steps (e.g., acyl chloride formation).

Chemical Reactions Analysis

Types of Reactions

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for developing new medications.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate apart is its unique combination of pyrimidine, pyran, and phenyl acetate moieties. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a pyrimidine ring and a pyranone core, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound has the molecular formula C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S and a molecular weight of approximately 378.45 g/mol. The structure includes:

  • A pyrimidine moiety that may contribute to its biological activity.
  • A thioether linkage which can influence the compound's reactivity and interaction with biological targets.
  • An ester functional group that may enhance solubility and bioavailability.

Biological Activity

Preliminary investigations indicate that compounds similar to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate exhibit various biological activities:

Antibacterial Activity

Studies have shown that derivatives with similar structural features possess significant antibacterial properties. For instance, compounds containing pyrimidine and thioether functionalities demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundActivityBacterial StrainIC50 (µM)
Example AModerateSalmonella typhi15.0
Example BStrongBacillus subtilis5.0

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research indicates that related compounds exhibit inhibitory effects on enzymes like acetylcholinesterase and urease, which are important in various physiological processes .

Anticancer Potential

In vitro studies suggest that the compound may possess anticancer properties. Similar pyranone derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing promising results in inhibiting cell proliferation .

The precise mechanism of action for 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of enzymatic activity or receptor activation/inhibition, resulting in the observed biological effects .

Case Studies

  • Antibacterial Screening : A series of synthesized derivatives were tested against clinical strains of bacteria. The results indicated that modifications in the thioether and pyrimidine moieties significantly impacted antibacterial potency.
  • Cytotoxicity Assays : In vitro assays using cancer cell lines demonstrated that certain structural modifications enhanced cytotoxicity compared to the parent compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate?

Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Thioether linkage formation : Reacting a pyrimidine-thiol derivative (e.g., 4,6-dimethylpyrimidin-2-thiol) with a methyl halide or epoxide intermediate to introduce the ((thiomethyl)pyrimidinyl) group. Evidence from analogous syntheses shows that thiiranes or chloromethyl derivatives can serve as alkylating agents .
  • Esterification : Coupling the pyran-3-ol moiety with 2-(m-tolyl)acetic acid via activated esters (e.g., using DCC/DMAP or HATU).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Pyrimidine protons (δ 6.8–7.2 ppm), pyran carbonyl (δ ~170 ppm), m-tolyl aromatic protons (δ 7.1–7.3 ppm).
    • ¹³C NMR : Pyran carbonyl (δ ~165–170 ppm), ester carbonyl (δ ~170–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetate or pyrimidinyl groups) .
  • FT-IR : Ester C=O stretch (~1740 cm⁻¹), pyran C=O (~1680 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–10, 37°C) for 24–72 hours. Monitor degradation via HPLC .
  • Thermal analysis : Use TGA/DSC to determine decomposition temperatures. Store lyophilized samples at –20°C under argon for long-term stability .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s enzyme inhibition potential?

Answer:

  • Target selection : Prioritize enzymes with structural homology to the compound’s motifs (e.g., kinases or proteases with pyrimidine-binding pockets).
  • In vitro assays :
    • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for esterases or dehydrogenases).
    • Docking studies : Perform molecular dynamics simulations (AutoDock Vina, Schrödinger) to predict binding modes to active sites .
  • Control experiments : Compare inhibition potency to known inhibitors (e.g., staurosporine for kinases) .

Q. How can contradictory solubility data across studies be resolved methodologically?

Answer:

  • Orthogonal methods : Compare solubility measurements via HPLC (quantitative) vs. nephelometry (qualitative turbidity assessment).
  • Solvent standardization : Use USP buffers (e.g., phosphate-buffered saline) and control temperature (±0.5°C).
  • Polymorph screening : Analyze crystallinity via XRPD; amorphous forms may exhibit higher apparent solubility .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace m-tolyl with halogenated aryl groups) and compare bioactivity .
  • Data clustering : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity.
  • In silico modeling : Generate QSAR models (e.g., using MOE or RDKit) to predict activity cliffs .

Q. How should environmental fate studies be structured to assess the compound’s ecological impact?

Answer:

  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts via LC-MS/MS .
  • Biotic degradation : Use OECD 301F (ready biodegradability test) with activated sludge. Monitor parent compound depletion .
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values .

Methodological Notes

  • Experimental design : Follow randomized block designs for biological assays to minimize bias (e.g., split-plot designs for multi-factor studies) .
  • Data validation : Use triplicate measurements and report standard deviations. For conflicting results, apply Grubbs’ test to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.